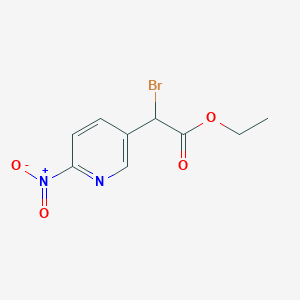
Ethyl 2-bromo-2-(6-nitropyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(6-nitropyridin-3-yl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Reduction: Ethyl 2-amino-2-(6-aminopyridin-3-yl)acetate.
Hydrolysis: 2-bromo-2-(6-nitropyridin-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromo-2-(5-nitropyridin-3-yl)acetate
- Ethyl 2-chloro-2-(6-nitropyridin-3-yl)acetate
- Ethyl 2-bromo-2-(6-aminopyridin-3-yl)acetate
Uniqueness
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The position of the nitro group also influences its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H9BrN2O4 |
|---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)8(10)6-3-4-7(11-5-6)12(14)15/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
PDLZODVKHVHLKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


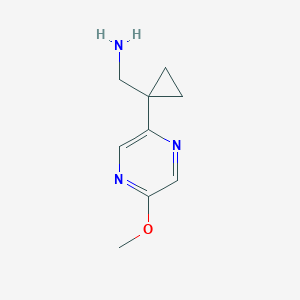
![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
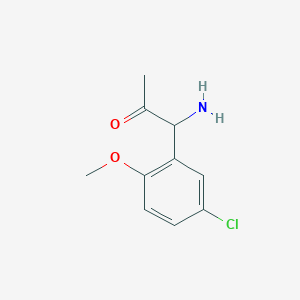
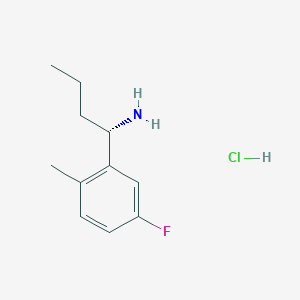
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
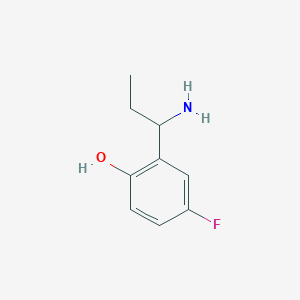
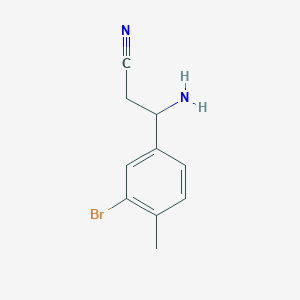

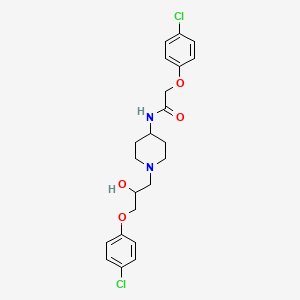
![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)


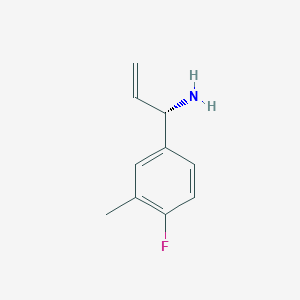
![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
